molecular formula C11H10 B14439852 1-Ethenyl-2-propadienylbenzene CAS No. 74410-89-2

1-Ethenyl-2-propadienylbenzene

Cat. No.: B14439852
CAS No.: 74410-89-2
M. Wt: 142.20 g/mol
InChI Key: NWCJOJJNQCIVGE-UHFFFAOYSA-N
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Description

1-Ethenyl-2-propadienylbenzene is an organic compound characterized by a benzene ring substituted with an ethenyl group and a propadienyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2-propadienylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the reaction of benzene with ethenyl and propadienyl halides in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3). The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-propadienylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperatures and pressures.

    Substitution: Halides, nitrating agents, alkyl halides, AlCl3, FeCl3.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrogenated derivatives.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

1-Ethenyl-2-propadienylbenzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethenyl-2-propadienylbenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    Styrene: Contains an ethenyl group attached to a benzene ring.

    Phenylacetylene: Contains an ethynyl group attached to a benzene ring.

    1-Phenyl-1-propyne: Contains a propynyl group attached to a benzene ring.

Uniqueness: 1-Ethenyl-2-propadienylbenzene is unique due to the presence of both ethenyl and propadienyl groups on the benzene ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

74410-89-2

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

InChI

InChI=1S/C11H10/c1-3-7-11-9-6-5-8-10(11)4-2/h4-9H,1-2H2

InChI Key

NWCJOJJNQCIVGE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C=C=C

Origin of Product

United States

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